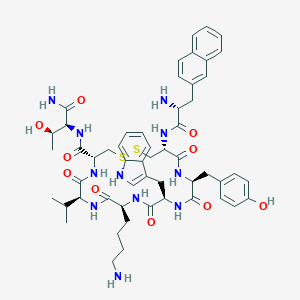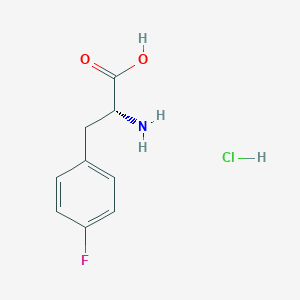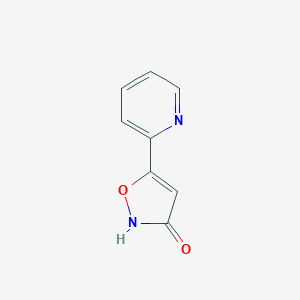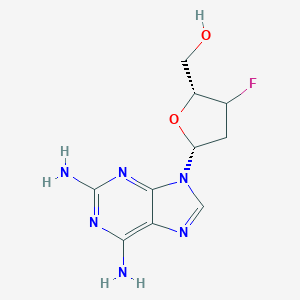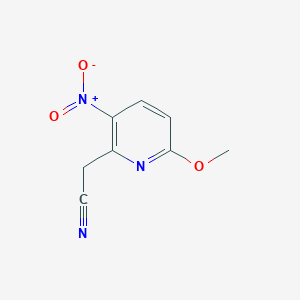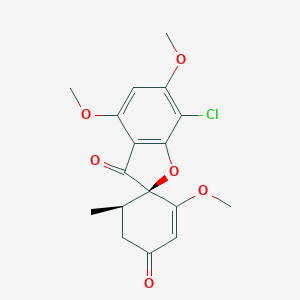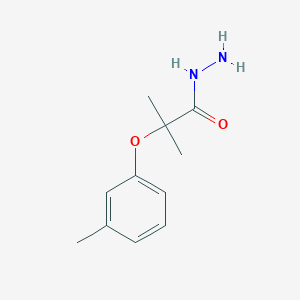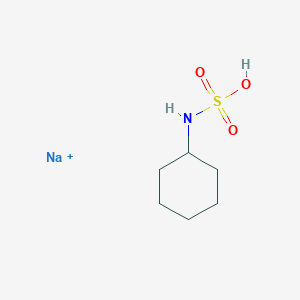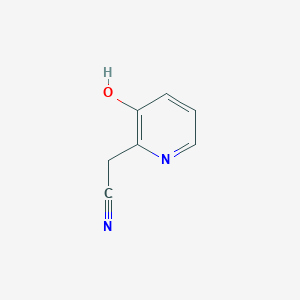
2-(3-Hydroxypyridin-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxypyridin-2-yl)acetonitrile, commonly known as HPAN, is an organic compound with the chemical formula C7H6N2O. It is a pyridine derivative and has been the subject of much scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of HPAN is not yet fully understood. However, it is believed to work by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines, thus reducing oxidative stress and inflammation in the body.
Effets Biochimiques Et Physiologiques
Studies have shown that HPAN has a number of biochemical and physiological effects on the body. It has been found to reduce oxidative stress and inflammation, protect against DNA damage, and enhance the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HPAN in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, its solubility in water is limited, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on HPAN. Some possible areas of focus include its potential use as a treatment for diseases such as cancer and Alzheimer's disease, as well as its potential as an antioxidant and anti-inflammatory agent in the food and cosmetics industries. Further research is needed to fully understand the mechanism of action of HPAN and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of HPAN involves the reaction of 2,3-pyridinedicarboxylic acid with hydroxylamine hydrochloride and sodium cyanide. The reaction takes place in the presence of a catalyst, such as copper(II) sulfate pentahydrate, and yields HPAN as the final product.
Applications De Recherche Scientifique
HPAN has been extensively studied for its potential applications in various fields. It has been found to have antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
112372-20-0 |
|---|---|
Nom du produit |
2-(3-Hydroxypyridin-2-yl)acetonitrile |
Formule moléculaire |
C7H6N2O |
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
2-(3-hydroxypyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H6N2O/c8-4-3-6-7(10)2-1-5-9-6/h1-2,5,10H,3H2 |
Clé InChI |
KXCLEESYGWKEHV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)CC#N)O |
SMILES canonique |
C1=CC(=C(N=C1)CC#N)O |
Synonymes |
2-Pyridineacetonitrile,3-hydroxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




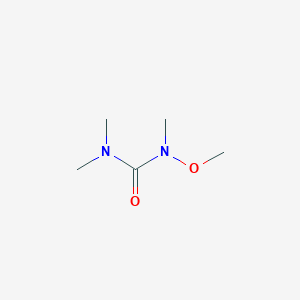
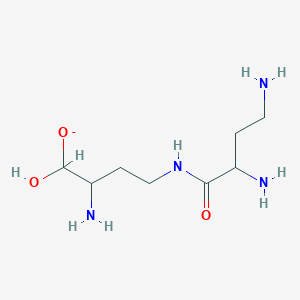

![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)
